2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an iodine atom, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aromatic aldehyde in the presence of a catalyst . The resulting intermediate can then be iodinated using iodine or an iodine-containing reagent to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-iodo-3-methyl-1-phenyl-1H-pyrazole
- 2-(5-methyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the pyrazole ring with the iodine and phenyl groups provides distinct chemical and physical properties compared to similar compounds .
Properties
Molecular Formula |
C12H10IN3 |
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Molecular Weight |
323.13 g/mol |
IUPAC Name |
2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3 |
InChI Key |
GCHRWRNLIGEKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=CC=C2)I |
Origin of Product |
United States |
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